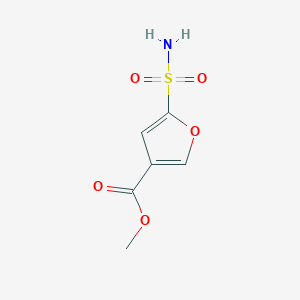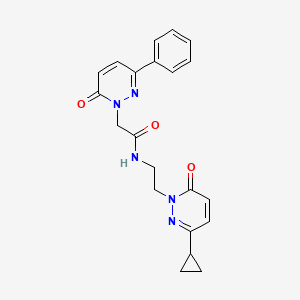![molecular formula C11H12N2O4S B2516514 3-[(3-シアノアニリノ)スルホニル]-2-メチルプロパン酸 CAS No. 1018577-95-1](/img/structure/B2516514.png)
3-[(3-シアノアニリノ)スルホニル]-2-メチルプロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the chemical formula C11H12N2O4S N-Ethyl-5-phenylisoxazolium-3’-sulfonate . This organic compound is a white crystalline powder that is soluble in water and common organic solvents. It is primarily used as a reagent catalyst in organic synthesis, promoting various important organic conversion reactions .
科学的研究の応用
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent catalyst in organic synthesis, promoting redox reactions, acylation reactions, and carbonylation reactions.
Biology: The compound is utilized in biochemical studies to understand various biological processes.
Industry: The compound is used in industrial processes for the synthesis of various organic compounds
作用機序
Target of Action
The primary target of 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound affects the metabolic pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide .
Pharmacokinetics
The compound has shown good cellular potency, indicating that it may have favorable bioavailability .
Result of Action
The inhibition of AKR1C3 by 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid results in the disruption of the enzyme’s metabolic activity. This disruption can have a broad range of effects at the molecular and cellular levels, potentially influencing the progression of diseases such as breast and prostate cancer .
準備方法
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be synthesized through a series of chemical steps. The preparation involves the sulfonation of isoxazole. The specific steps include:
Reaction of Isoxazole with Sulfur Trichloride: This initial step involves the reaction of isoxazole with sulfur trichloride to introduce the sulfonate group.
Sulfonation Reaction: The intermediate product undergoes a sulfonation reaction to form the sulfonate group.
Purification Steps: The final product is purified through various techniques to obtain the desired compound.
化学反応の分析
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions are common, where different substituents replace the existing groups on the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
類似化合物との比較
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be compared with other similar compounds, such as:
1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a similar molecular structure and is used in similar applications.
2-Ethyl-5-phenylisoxazolium-3’-sulfonate: Another compound with a similar structure and function.
3-(2-Ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate: This compound shares structural similarities and is used in related chemical reactions
N-Ethyl-5-phenylisoxazolium-3’-sulfonate: stands out due to its specific solubility properties and its effectiveness as a reagent catalyst in a wide range of organic synthesis reactions.
特性
IUPAC Name |
3-[(3-cyanophenyl)sulfamoyl]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-8(11(14)15)7-18(16,17)13-10-4-2-3-9(5-10)6-12/h2-5,8,13H,7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYPKCPWRASREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)NC1=CC=CC(=C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)



![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)


![4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2516451.png)
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)


